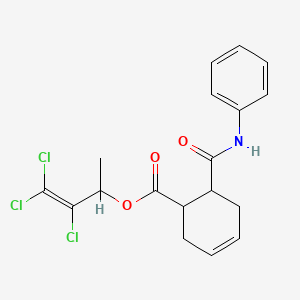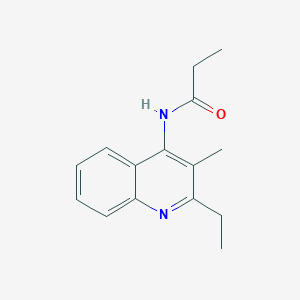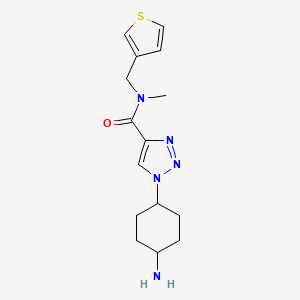
2,3,3-trichloro-1-methyl-2-propen-1-yl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study of specific organochloride compounds, especially those with intricate structures involving cyclohexene rings and carboxylate groups, is crucial in understanding their synthesis, molecular structure, and properties. These compounds often exhibit unique chemical and physical properties due to their complex arrangements.
Synthesis Analysis
Synthesis approaches for complex organochlorides and related compounds typically involve strategic reactions that build up the desired molecular framework. Techniques such as 1,3-dipolar cycloaddition reactions have been utilized for constructing cyclohexene derivatives, demonstrating the versatility of these methods in synthesizing complex structures (Ong & Chien, 1996).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be determined using techniques like X-ray diffraction. These analyses reveal the spatial arrangement of atoms, bond lengths, angles, and overall molecular conformation. For example, studies on cyclohexene derivatives have shown varied conformations and bonding patterns that significantly affect the compound's reactivity and interactions (Remoortere & Boer, 1971).
Chemical Reactions and Properties
Chemical reactions involving compounds with cyclohexene and carboxylate groups can include cycloadditions, electrophilic additions, and nucleophilic substitutions, highlighting the reactive nature of these molecules. The introduction of anilinocarbonyl groups, for instance, can further influence the chemical behavior, making these compounds suitable for various organic transformations (Han & Ong, 2005).
Applications De Recherche Scientifique
Photochemical Reactivity and Charge Transfer
One study investigated the photochemical behavior of trans-4-(N-arylamino)stilbene in solvents more polar than THF, attributing the observed effects to the formation of a twisted intramolecular charge transfer (TICT) state in compounds with specific substituents, offering insights into photoinduced charge transfer mechanisms (Yang et al., 2004).
Acidities and Reactivity in Solutions
Research on the acidities of hydrocarbons and sulfur-containing hydrocarbons in dimethyl sulfoxide solution provided data on relative pKa values, contributing to the understanding of the behavior of these compounds in various solvents and their reactivity (Bordwell et al., 1986).
Cycloaddition Reactions
The reactivity of methyl 2-aryl-2H-azirine-3-carboxylates as dienophiles was explored, reacting with cyclopentadiene and cyclohexa-1,3-diene to give products of [4+2]-cycloaddition, highlighting the utility of these reactions in creating complex cyclohexene structures (Bhullar et al., 1997).
Structural Characterization and Molecular Analysis
The crystal and molecular structure of N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine was determined, revealing details about the conformation of cyclohexene rings and providing a foundation for understanding molecular interactions in related compounds (Remoortere & Boer, 1971).
Propriétés
IUPAC Name |
3,4,4-trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl3NO3/c1-11(15(19)16(20)21)25-18(24)14-10-6-5-9-13(14)17(23)22-12-7-3-2-4-8-12/h2-8,11,13-14H,9-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSQLUIEEBKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=C(Cl)Cl)Cl)OC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4-Trichlorobut-3-en-2-yl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)
![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)
![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)
![4-[(4'-nitro-4-biphenylyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5571569.png)
![N-(2-chlorophenyl)-2-(propionylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5571575.png)

![N-({2-methyl-1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5571587.png)

![6-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5571612.png)

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)
![N-({(2S,4S)-1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)cyclopropanecarboxamide](/img/structure/B5571639.png)